3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
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Overview
Description
3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a complex heterocyclic compound It features a unique structure that includes a pyrrolo[1,2-b][1,2]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thioamide and amine precursors under acidic or basic conditions to form the pyrrolo[1,2-b][1,2]thiazole core. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with nitrogen and sulfur-containing heterocycles.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors or electroluminescent devices.
Mechanism of Action
The mechanism of action of 3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the methoxymethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar fused ring system and have been studied for their biological activities, including antituberculosis and antiviral properties.
1,3,4-Thiadiazoles: These compounds also contain sulfur and nitrogen atoms and are known for their antibacterial and antifungal activities.
Uniqueness
3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can provide advantages in specific applications.
Properties
Molecular Formula |
C8H13NO4S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
3a-(methoxymethyl)-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one |
InChI |
InChI=1S/C8H13NO4S/c1-13-6-8-3-2-4-9(8)14(11,12)5-7(8)10/h2-6H2,1H3 |
InChI Key |
YNHAPRMWPKZYJM-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCCN1S(=O)(=O)CC2=O |
Origin of Product |
United States |
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